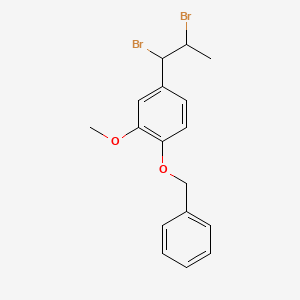
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene is an organic compound with a complex structure that includes benzyloxy, dibromopropyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .
Scientific Research Applications
1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-(1-bromopropyl)-2-methoxybenzene
- 1-(Benzyloxy)-4-(1,2-dichloropropyl)-2-methoxybenzene
- 1-(Benzyloxy)-4-(1,2-diiodopropyl)-2-methoxybenzene
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
1230-59-7 |
|---|---|
Molecular Formula |
C17H18Br2O2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
4-(1,2-dibromopropyl)-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O2/c1-12(18)17(19)14-8-9-15(16(10-14)20-2)21-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
BYMRLNQONQSHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















